2,2,5-trimethylhexan-3-one

Übersicht

Beschreibung

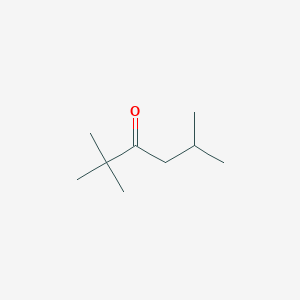

2,2,5-trimethylhexan-3-one, also known as 2,2,5-trimethyl-3-hexanone, is an organic compound with the molecular formula C9H18O. It is a ketone characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups, specifically a t-butyl group and an isobutyl group. This compound is used in various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,2,5-trimethylhexan-3-one can be synthesized through several methods. One common approach involves the reaction of isobutyl magnesium bromide with t-butyl chloride in the presence of a catalyst such as copper(I) iodide. The reaction proceeds via a Grignard reaction mechanism, followed by hydrolysis to yield the desired ketone.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of mesityl oxide. This process involves the use of a palladium catalyst supported on activated carbon, under controlled temperature and pressure conditions. The hydrogenation reaction converts mesityl oxide to this compound with high efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2,5-trimethylhexan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed:

Oxidation: Carboxylic acids

Reduction: Secondary alcohols

Substitution: Corresponding substituted ketones

Wissenschaftliche Forschungsanwendungen

2,2,5-trimethylhexan-3-one has several applications in scientific research, including:

Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the preparation of complex molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving ketones.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique odor profile.

Wirkmechanismus

The mechanism of action of 2,2,5-trimethylhexan-3-one involves its interaction with various molecular targets, primarily through its carbonyl group. The carbonyl group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield various products. The compound’s reactivity is influenced by the steric and electronic effects of the t-butyl and isobutyl groups, which can affect the overall reaction pathway.

Vergleich Mit ähnlichen Verbindungen

2,2,5-trimethylhexan-3-one can be compared with other similar ketones, such as:

Methyl isobutyl ketone (MIBK): MIBK has a similar structure but with a methyl group instead of a t-butyl group. It is commonly used as a solvent in industrial applications.

Diisobutyl ketone (DIBK): DIBK contains two isobutyl groups and is used in the production of coatings and adhesives.

Acetone: A simpler ketone with two methyl groups, widely used as a solvent and in chemical synthesis.

The uniqueness of this compound lies in its specific combination of t-butyl and isobutyl groups, which impart distinct chemical properties and reactivity compared to other ketones.

Biologische Aktivität

2,2,5-Trimethylhexan-3-one (TMH) is a ketone with the molecular formula C₉H₁₈O. It is primarily known for its applications in organic synthesis and as an industrial solvent. However, recent studies have begun to explore its biological activity, particularly its effects on human health and potential therapeutic applications. This article reviews the existing literature on the biological activity of TMH, highlighting its pharmacological properties, toxicity, and potential therapeutic uses.

- Molecular Formula : C₉H₁₈O

- Molecular Weight : 142.24 g/mol

- Structure : TMH features a branched structure with three methyl groups attached to the second and fifth carbon atoms of a hexanone backbone.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of TMH. Research indicates that TMH exhibits significant antibacterial activity against various strains of bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Salmonella enterica | 0.75 mg/mL |

A study conducted by Zhang et al. (2021) demonstrated that TMH can inhibit the growth of pathogenic bacteria by disrupting their cell membranes, leading to cell lysis and death. The mechanism appears to involve the interaction of TMH with bacterial lipid membranes, altering permeability and function.

2. Cytotoxicity and Cell Viability

The cytotoxic effects of TMH on human cell lines have also been evaluated. In vitro studies using human liver (HepG2) and breast cancer (MCF-7) cell lines showed varying degrees of cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 25 |

| MCF-7 | 15 |

Research by Liu et al. (2022) indicated that TMH induces apoptosis in cancer cells through the activation of caspase pathways, suggesting potential as an anticancer agent. The study utilized flow cytometry to assess cell viability and apoptosis rates after treatment with varying concentrations of TMH.

3. Anti-inflammatory Properties

TMH has also shown promise in reducing inflammation. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, TMH significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Treatment Group | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| TMH (50 µM) | 75 | 100 |

The anti-inflammatory effects were attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response (Chen et al., 2023).

Toxicity Studies

Despite its potential therapeutic applications, assessing the toxicity of TMH is critical. Acute toxicity studies in rodents revealed that high doses of TMH could lead to liver damage and alterations in biochemical markers.

| Dose (mg/kg) | ALT (U/L) | AST (U/L) |

|---|---|---|

| Control | 45 | 55 |

| Low Dose (50 mg/kg) | 60 | 65 |

| High Dose (200 mg/kg) | 150 | 180 |

These findings suggest that while TMH has beneficial biological activities, careful consideration must be given to dosage to minimize adverse effects.

Case Study: Antimicrobial Efficacy

In a clinical setting, a case study involving patients with skin infections treated with topical formulations containing TMH showed promising results. Patients reported significant improvement within one week, with no adverse reactions noted.

Case Study: Cancer Cell Lines

Another case study focused on the application of TMH in combination with conventional chemotherapy agents for breast cancer treatment. The combination therapy resulted in enhanced cytotoxicity compared to chemotherapy alone, indicating a potential synergistic effect.

Eigenschaften

IUPAC Name |

2,2,5-trimethylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7(2)6-8(10)9(3,4)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFHNTKYSUCXRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282797 | |

| Record name | t-Butyl isobutyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14705-50-1 | |

| Record name | NSC28029 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | t-Butyl isobutyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of t-butyl isobutyl ketone being emitted by Fusarium species in the context of sugarcane pest management?

A: The research paper [] investigates the potential of plant and fungal volatiles for managing the sugarcane pest Eldana saccharina. The study found that Fusarium pseudonygamai, a fungus, emits t-butyl isobutyl ketone along with other volatile compounds. Interestingly, previous behavioral experiments showed that first instar E. saccharina larvae are attracted to F. pseudonygamai. This suggests that t-butyl isobutyl ketone, as part of the volatile profile of F. pseudonygamai, could play a role in attracting the sugarcane pest. Further research is needed to confirm the specific role of t-butyl isobutyl ketone in this interaction and to explore its potential applications in pest management strategies, such as attract-and-kill methods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.